molecular formula C8H6ClF3N2O B13678545 4-Chloro-2-(trifluoromethyl)benzohydrazide

4-Chloro-2-(trifluoromethyl)benzohydrazide

Cat. No.: B13678545
M. Wt: 238.59 g/mol
InChI Key: GBZPKGGBMIAZEE-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzohydrazide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. It is an aroyl hydrazine derivative, characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters. This inhibition can modulate neural activity and has therapeutic implications for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzohydrazide
  • 4-Chloro-2-(trifluoromethyl)benzonitrile
  • 4-Chloro-2-(trifluoromethyl)benzaldehyde

Comparison: 4-Chloro-2-(trifluoromethyl)benzohydrazide is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits stronger enzyme inhibition and broader applications in medicinal chemistry .

Properties

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)benzohydrazide

InChI

InChI=1S/C8H6ClF3N2O/c9-4-1-2-5(7(15)14-13)6(3-4)8(10,11)12/h1-3H,13H2,(H,14,15)

InChI Key

GBZPKGGBMIAZEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)NN

Origin of Product

United States

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